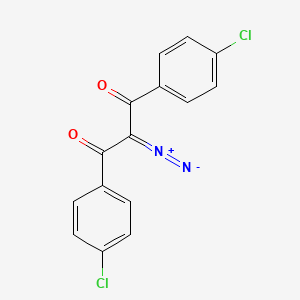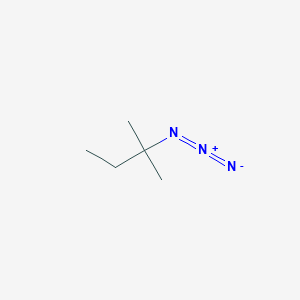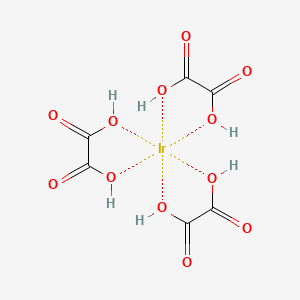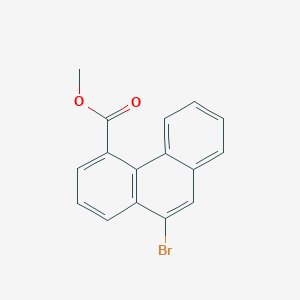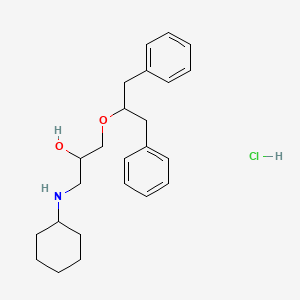
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzylphenethyl group, a cyclohexylamino group, and a propanol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Benzylphenethyl Intermediate: This step involves the reaction of benzyl chloride with phenethylamine under basic conditions to form the benzylphenethyl intermediate.
Cyclohexylamino Addition: The benzylphenethyl intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexylamino group.
Propanol Backbone Formation: The final step involves the reaction of the intermediate with propylene oxide to form the propanol backbone. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclohexyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-(cyclohexylamino)ethanol: Similar in structure but lacks the benzyl group.
1-(Benzylamino)-3-(cyclohexylamino)-2-propanol: Similar but with different substitution patterns on the propanol backbone.
1-(Cyclohexylamino)-3-(phenethylamino)-2-propanol: Similar but with different amine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
35132-79-7 |
|---|---|
Molecular Formula |
C24H34ClNO2 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C24H33NO2.ClH/c26-23(18-25-22-14-8-3-9-15-22)19-27-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21;/h1-2,4-7,10-13,22-26H,3,8-9,14-19H2;1H |
InChI Key |
CGDSZEJEFHRGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(COC(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


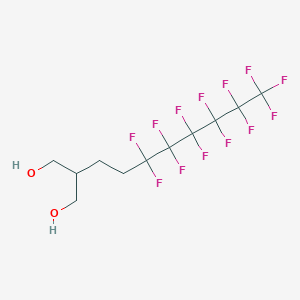


![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
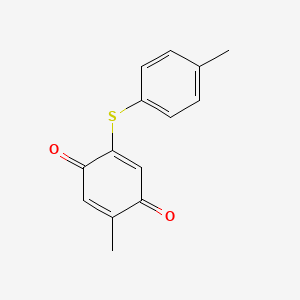
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

